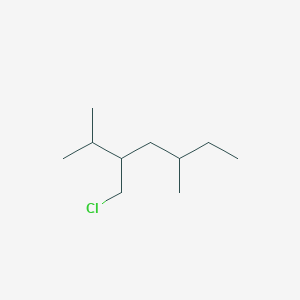
3-(Chloromethyl)-2,5-dimethylheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-2,5-dimethylheptane is an organic compound characterized by a heptane backbone with a chloromethyl group attached to the third carbon and two methyl groups attached to the second and fifth carbons
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2,5-dimethylheptane typically involves the chloromethylation of 2,5-dimethylheptane. One common method is the reaction of 2,5-dimethylheptane with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic pi-electrons .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
3-(Chloromethyl)-2,5-dimethylheptane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield hydrocarbons or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions include alcohols, amines, thioethers, carboxylic acids, and hydrocarbons, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-(Chloromethyl)-2,5-dimethylheptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science
作用機序
The mechanism of action of 3-(Chloromethyl)-2,5-dimethylheptane involves its reactivity due to the presence of the chloromethyl group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants involved in the reaction .
類似化合物との比較
Similar Compounds
Chloromethylbenzene: Similar in having a chloromethyl group but differs in the aromatic ring structure.
2-Chloromethyl-2,5-dimethylhexane: Similar structure but with a hexane backbone instead of heptane.
3-Chloromethyl-2,5-dimethylpentane: Similar structure but with a pentane backbone.
Uniqueness
3-(Chloromethyl)-2,5-dimethylheptane is unique due to its specific arrangement of the chloromethyl and methyl groups on a heptane backbone, which imparts distinct chemical and physical properties compared to its analogs .
特性
分子式 |
C10H21Cl |
|---|---|
分子量 |
176.72 g/mol |
IUPAC名 |
3-(chloromethyl)-2,5-dimethylheptane |
InChI |
InChI=1S/C10H21Cl/c1-5-9(4)6-10(7-11)8(2)3/h8-10H,5-7H2,1-4H3 |
InChIキー |
UZDNCUDQQYNLGP-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CC(CCl)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


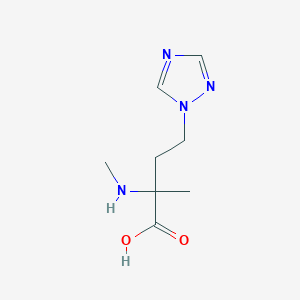

![1-((1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl)ethan-1-one hydrochloride](/img/structure/B13495202.png)
![3-Amino-2-{[1,1'-biphenyl]-4-yl}propanoic acid hydrochloride](/img/structure/B13495204.png)
![2-[(1r,4r)-4-Aminocyclohexyl]pyrimidin-4-ol](/img/structure/B13495206.png)
![2-Benzyl-5-[(tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13495210.png)
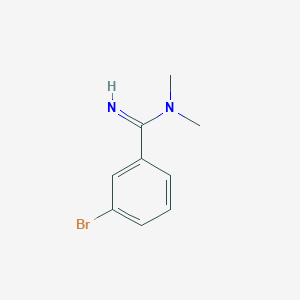
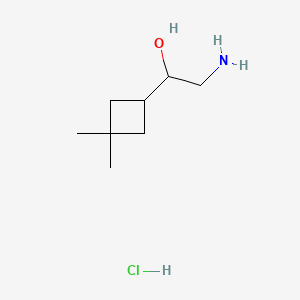
![(2R,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid](/img/structure/B13495220.png)
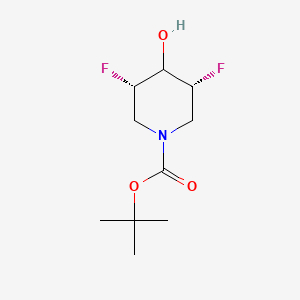
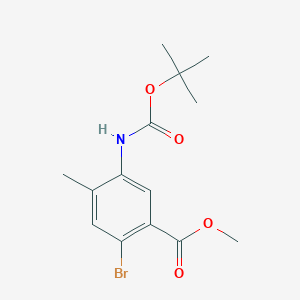
![tert-butyl N-[(1-methyl-3-oxocyclopentyl)methyl]carbamate](/img/structure/B13495253.png)
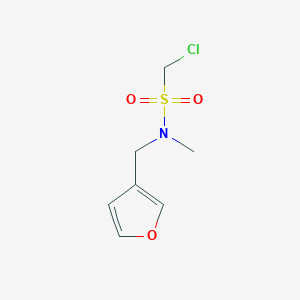
![5-[(3-Amino-4-methyl-pentyl)-methyl-amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13495258.png)
